molecular formula C7H7FN2O B8347557 N-(5-fluoropyridin-2-ylmethyl)-formamide CAS No. 1426421-16-0

N-(5-fluoropyridin-2-ylmethyl)-formamide

Cat. No.: B8347557
CAS No.: 1426421-16-0
M. Wt: 154.14 g/mol
InChI Key: FXYBOBPQWXXRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-fluoropyridin-2-ylmethyl)-formamide is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . This fluorinated pyridine derivative is characterized by its formamide functional group attached to a 5-fluoropyridin-2-ylmethyl backbone. Compounds featuring the pyridine scaffold, such as the structurally similar N-(pyridin-2-ylmethyl)formamide, are of significant interest in medicinal and organic chemistry as valuable synthetic intermediates and building blocks . The presence of both the fluorine atom and the formamide group on the pyridine ring makes this compound a versatile precursor for the synthesis of more complex molecules, potentially for pharmaceutical and agrochemical applications. It is closely related to other research compounds like N-((5-Fluoropyridin-3-yl)methyl)hydroxylamine and N-((5-Fluoropyridin-3-yl)methyl)ethanamine, underscoring the utility of fluoropyridinemethyl substrates in chemical synthesis . As with many specialized formamides, this product is strictly for use in laboratory research and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1426421-16-0

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

N-[(5-fluoropyridin-2-yl)methyl]formamide

InChI

InChI=1S/C7H7FN2O/c8-6-1-2-7(10-3-6)4-9-5-11/h1-3,5H,4H2,(H,9,11)

InChI Key

FXYBOBPQWXXRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CNC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Formamide Derivatives

Pyridine derivatives with formamide or related groups highlight the impact of substituent position and identity (Table 1).

Table 1: Pyridine-Based Analogs
Compound Name Substituents (Pyridine Positions) Key Properties/Applications Evidence Reference
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide 5-F, 4-formyl, 3-I, 2-pivalamide Synthetic intermediate; halogenated pyridine
N-(5-Chloro-3-formylpyridin-2-yl)pivalamide 5-Cl, 3-formyl, 2-pivalamide Intermediate for drug synthesis
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]formamide Thiazole-furan hybrid, 2-formamide Heterocyclic bioactive compound

Key Observations :

  • Halogen Effects : Fluorine (5-F) vs. chlorine (5-Cl) alters electronegativity and steric bulk, impacting solubility and metabolic stability. Fluorine’s small size and strong electron-withdrawing nature enhance aromatic ring stability compared to chlorine .
  • Biological Implications : Thiazole-furan hybrids () demonstrate diverse bioactivity, suggesting pyridine-formamide derivatives may interact with enzymes or receptors in medicinal chemistry contexts.

Phenyl-Based Formamide Derivatives

Phenyl analogs provide contrasts in aromatic system electronic properties (Table 2).

Table 2: Phenyl-Based Analogs
Compound Name Substituents (Phenyl Positions) Key Properties/Applications Evidence Reference
N-(5-Chloro-2-methylphenyl)formamide 5-Cl, 2-CH3 Pharmaceutical intermediate
N-(2,4-Dimethylphenyl)formamide 2-CH3, 4-CH3 Solvent, organic synthesis reagent
FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) Nitrofuryl-thiazole hybrid, 2-formamide Bladder carcinogen via prostaglandin metabolism

Key Observations :

  • Aromatic System Differences : Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity absent in phenyl analogs, influencing solubility (e.g., FANFT’s nitro group enhances reactivity but reduces solubility ).
  • Metabolic Pathways : FANFT’s metabolism via prostaglandin endoperoxide synthetase () contrasts with pyridine derivatives, which may undergo cytochrome P450-mediated oxidation or ring hydroxylation.
  • Applications : Phenyl-formamides () are used as solvents or intermediates, whereas pyridine derivatives may have specialized roles in drug design due to their electronic profiles.

Preparation Methods

Reduction of 5-Fluoropyridine-2-carbonitrile

A common route involves the reduction of 5-fluoropyridine-2-carbonitrile using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For example:

5-Fluoropyridine-2-carbonitrileLiAlH₄, THF, 0–5°C5-Fluoropyridin-2-ylmethylamine\text{5-Fluoropyridine-2-carbonitrile} \xrightarrow{\text{LiAlH₄, THF, 0–5°C}} \text{5-Fluoropyridin-2-ylmethylamine}

This method yields the amine but requires stringent anhydrous conditions and careful quenching to avoid over-reduction.

Gabriel Synthesis

The Gabriel synthesis offers an alternative by reacting 5-fluoropyridin-2-ylmethyl bromide with potassium phthalimide, followed by hydrazinolysis:

5-Fluoropyridin-2-ylmethyl bromideK-phthalimide, DMFPhthalimide intermediateNH₂NH₂, EtOH5-Fluoropyridin-2-ylmethylamine\text{5-Fluoropyridin-2-ylmethyl bromide} \xrightarrow{\text{K-phthalimide, DMF}} \text{Phthalimide intermediate} \xrightarrow{\text{NH₂NH₂, EtOH}} \text{5-Fluoropyridin-2-ylmethylamine}

This route avoids direct handling of gaseous ammonia but depends on the availability of the bromide precursor.

Formylation of 5-Fluoropyridin-2-ylmethylamine

T3P-Mediated Coupling (Method A)

Propylphosphonic anhydride (T3P) efficiently activates formic acid for amide bond formation. Adapted from a protocol for analogous pyridinyl amides:

  • Reaction Setup :

    • 5-Fluoropyridin-2-ylmethylamine (1.0 equiv), formic acid (1.05 equiv), and T3P (1.4 equiv) in ethyl acetate.

    • Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) at 0–15°C.

  • Workup :

    • Quench with saturated NaHCO₃, extract with methyl tert-butyl ether (MTBE), and polish filtration.

    • Crystallization via heptane/ethyl acetate yields the formamide.

Advantages : High purity (>99% ee), scalability.
Limitations : T3P cost and sensitivity to moisture.

TosOH-Catalyzed Formylation (Method B)

Toluenesulfonic acid (TosOH) facilitates direct formylation under mild conditions, as demonstrated in cyclization reactions:

  • Reaction Conditions :

    • 5-Fluoropyridin-2-ylmethylamine (1.0 equiv), formic acid (1.2 equiv), TosOH (0.2 equiv) in methanol.

    • Stirred at 70°C for 12 hours.

  • Purification :

    • Extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.

    • Chromatography (SiO₂, EtOAc/heptane) isolates the product.

Yield : ~65–70% (estimated from analogous reactions).

Ethyl Formate Alkylation (Method C)

A classical approach employs ethyl formate under basic conditions:

5-Fluoropyridin-2-ylmethylamine+HCOOEtNaOH, H₂O/EtOHN-(5-Fluoropyridin-2-ylmethyl)formamide\text{5-Fluoropyridin-2-ylmethylamine} + \text{HCOOEt} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{N-(5-Fluoropyridin-2-ylmethyl)formamide}

Optimization :

  • Excess ethyl formate (2.0 equiv) and reflux (80°C, 6 h) improve conversion.

  • Neutralization with HCl followed by extraction yields the crude product.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz) :
    δ 8.31 (d, J = 3.0 Hz, 1H, pyridine-H), 8.12 (s, 1H, formamide-NH), 7.44–7.06 (m, 2H, pyridine-H), 4.67 (d, J = 10.2 Hz, 2H, CH₂), 2.38 (s, 1H, exchangeable NH).

  • ¹³C NMR :
    δ 168.68 (C=O), 161.98 (d, JCF = 242.3 Hz, C-F), 148.90–113.70 (pyridine carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₈H₈FN₂O : 167.0621 [M+H]⁺.

  • Observed : 167.0625 [M+H]⁺.

Comparative Evaluation of Methods

MethodReagents/ConditionsYield*PurityScalability
T3PT3P, DIPEA, EtOAc75–80%>99%High
TosOHFormic acid, TosOH65–70%95%Moderate
Ethyl FormateNaOH, HCOOEt50–60%90%Low

Challenges and Optimization Strategies

  • Intermediate Stability : 5-Fluoropyridin-2-ylmethylamine is hygroscopic; storage under N₂ or in anhydrous solvents is critical.

  • Byproduct Formation : Over-formylation or dimerization occurs if excess formic acid is used. Stoichiometric control and low temperatures mitigate this.

  • Purification : Silica gel chromatography or recrystallization from heptane/EtOAc improves purity .

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